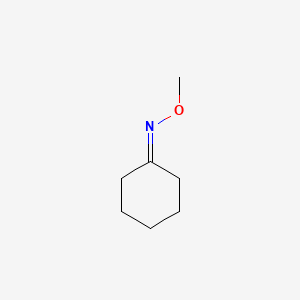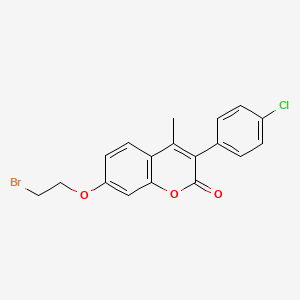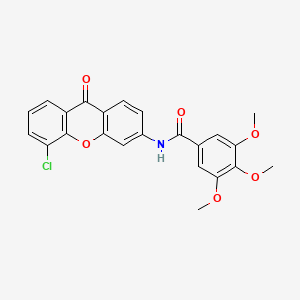
Cyclohexanone, o-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, o-methyloxime is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol . It is a derivative of cyclohexanone, where the oxime group is substituted with a methoxy group. This compound is known for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, o-methyloxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide (CaO) under mild conditions . The reaction typically involves mixing cyclohexanone with hydroxylamine hydrochloride and CaO in an oil bath at 130°C, resulting in the formation of cyclohexanone oxime, which can then be methylated to produce this compound.
Industrial Production Methods
Industrial production of cyclohexanone oxime, a precursor to this compound, often involves the ammoximation of cyclohexanone using ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst . This process is efficient and widely used in the production of nylon intermediates.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, o-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes with different functional groups.
Scientific Research Applications
Cyclohexanone, o-methyloxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Used in the production of nylon intermediates and other polymers.
Mechanism of Action
The mechanism of action of cyclohexanone, o-methyloxime involves its interaction with molecular targets through the formation of C-N bonds. The compound can react with hydroxylamine intermediates to form oximes, which are crucial in various chemical processes . The formation of these bonds is facilitated by catalysts such as titanium silicalite, which enhance the reaction efficiency.
Comparison with Similar Compounds
Cyclohexanone, o-methyloxime can be compared with other oximes and ketoximes:
Cyclohexanone oxime: Similar in structure but lacks the methoxy group.
Acetone oxime: A simpler oxime with a different carbon backbone.
Benzaldehyde oxime: An aromatic oxime with different reactivity.
Uniqueness
This compound is unique due to its methoxy substitution, which imparts different chemical properties and reactivity compared to other oximes .
Properties
CAS No. |
13858-85-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methoxycyclohexanimine |
InChI |
InChI=1S/C7H13NO/c1-9-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
LCXYEPLVWLASCI-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12214876.png)
![Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate](/img/structure/B12214880.png)
![N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12214883.png)
![ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B12214911.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine](/img/structure/B12214915.png)
![isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12214919.png)
![5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12214930.png)
![Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12214933.png)

![2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B12214948.png)



